molecular formula C9H21ClO3Si B1211364 (3-Chloropropyl)triethoxysilane CAS No. 5089-70-3

(3-Chloropropyl)triethoxysilane

Cat. No. B1211364
CAS RN: 5089-70-3
M. Wt: 240.8 g/mol
InChI Key: KSCAZPYHLGGNPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of (3-Chloropropyl)triethoxysilane and its derivatives can involve multiple routes, including the Grignard reaction, which has been used to synthesize 3-chloropropylalkyldiethoxysilanes by reacting 3-chloropropyltriethoxysilane with Grignard reagents. This process can lead to products like 3-(2-amino-ethyl)aminopropylalkyldiethoxysilanes, showcasing the compound's versatility in chemical synthesis (Lin et al., 2000).

Molecular Structure Analysis

The molecular structure of (3-Chloropropyl)triethoxysilane has been characterized by various spectroscopic techniques. In one study, the immobilization of (3-Chloropropyl)triethoxysilane onto silica through a sol-gel technique was analyzed using (29)Si MAS NMR, revealing the presence of T(2), T(3), Q(3), and Q(4) silicon centers, indicating the complex structural arrangements that can be achieved with this compound (Adam et al., 2009).

Chemical Reactions and Properties

(3-Chloropropyl)triethoxysilane undergoes various chemical reactions, highlighting its reactivity and functional versatility. For example, its reaction with sodium azide in the presence of a phase transfer catalyst leads to 3-azidopropyltriethoxysilane, which can further react to form novel silatranes with penta-coordinated silicon atoms (Singh et al., 2010). This reactivity is indicative of the compound's utility in synthesizing a wide range of organosilicon compounds with various functional groups.

Scientific Research Applications

  • Chemical Functionalization Techniques :

    • CPTES has been used to functionalize silica from rice husk ash using a sol-gel technique in a one-pot synthesis, showing effective incorporation into the silica structure (Adam, Osman, & Hello, 2009).
    • Another study demonstrated the functionalization of silica with CPTES in combination with organic ligands like imidazole and melamine, using a homogenous method without the need for reflux, leading to high surface areas and material stability (Hello, Ibrahim, Shneine, & Appaturi, 2018).
  • Catalyst Development :

    • CPTES was involved in creating a magnetic nanoparticle-supported tungstic acid catalyst for the one-pot synthesis of spirooxindoles in water, demonstrating high catalytic activity and reusability (Khalafi‐Nezhad, Divar, & Panahi, 2015).
  • Rubber and Polymer Applications :

    • The synthesis of Bis-[3-(triethoxy)silylpropyl] Tetrasulfide using CPTES has shown effective reinforcing and adhesion actions on rubber (Tian, 2001).
    • CPTES was also utilized in synthesizing a new silane coupling agent, demonstrating its use in modifying nano-TiO2 and initiating polymerization, revealing dual characteristics as a coupling agent and initiator (Ma et al., 2016).
  • Material Science and Engineering :

    • Studies have explored the influence of hydrolysis time on the structure and corrosion protective performance of CPTES films on copper, finding optimal hydrolysis conditions for best corrosion resistance (Chen, Lu, Guo, & Huang, 2011).
    • Functionalization of laponite with CPTES and biuret or melamine demonstrated high efficiency in adsorbing the antibiotic Trimethoprim, suggesting its potential in environmental applications (González et al., 2017).
  • Environmental and Biomedical Applications :

    • Research on immobilizing 2-(2-hydroxybenzylidinoamino) pyridin-3-ol on silica gel using CPTES showed its effectiveness in adsorbing Cr(III) ions from aqueous solutions, indicating its application in treating industrial wastewater (Cimen & Bilgiç, 2019).
    • CPTES was employed in the development of a combo gene delivery system using iron oxide nanoparticles, enhancing gene-binding capacity and gene transfection efficiency in medical applications (Zhang et al., 2013).

properties

IUPAC Name

3-chloropropyl(triethoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21ClO3Si/c1-4-11-14(12-5-2,13-6-3)9-7-8-10/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSCAZPYHLGGNPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCCl)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21ClO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5029267
Record name (3-Chloropropyl)(triethoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5029267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Pellets or Large Crystals, Liquid, Clear liquid; [Gelest MSDS]
Record name Silane, (3-chloropropyl)triethoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (3-Chloropropyl)triethoxysilane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19109
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

(3-Chloropropyl)triethoxysilane

CAS RN

5089-70-3, 29656-55-1
Record name (3-Chloropropyl)triethoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5089-70-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Chloropropyl)(triethoxy)silane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005089703
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Chloropropyl)triethoxysilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029656551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3-Chloropropyl)triethoxysilane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252156
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Silane, (3-chloropropyl)triethoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (3-Chloropropyl)(triethoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5029267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-chloropropyl)triethoxysilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.459
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (chloropropyl)triethoxysilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.216
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (3-CHLOROPROPYL)(TRIETHOXY)SILANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7RB20518M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

In analogy to Example 3, a homogeneous reaction solution of 4 g of p-xylene, 3.8 g (0.05 mol) of allyl chloride (instead of 4.2 g corresponding to 0.055 mol), 8.2 g (0.05 mol) of triethoxysilane and 0.16 mg (10-3 mol %) of chloro-(1,5-cyclooctadiene)iridium(I) dimer were reacted without a relatively long mixing or storage time. Analysis by gas chromatography gave a product yield of only 61% of 3-chloropropyltriethoxysilane.
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
0.16 mg
Type
catalyst
Reaction Step One
Quantity
4 g
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Into a ten-liter steel autoclave with stirrer, 3400 g (200 moles) of liquid ammonia was poured, and the reactor was sealed. Then the ammonia was heated to 75° C., causing a pressure of 36 bars to be established. After this temperature was reached, γ-chloropropyltriethoxysilane was fed in, with stirring at 183 rpm, for a period of one hour, in the amount of 2.67 moles; then stirring was continued for 8 hours at 75° C. Then the pressure was let off and the ammonia was removed. After the removal of ammonium chloride by filtration, the remaining raw product was purified by vacuum distillation. From the 642 grams of γ-chloropropyltriethoxysilane, 486 g of γ-aminopropyltriethoxysilane was obtained (82.4% of the theoretical yield) plus 98.3 g of byproducts (secondary and tertiary amines).
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
liquid
Quantity
3400 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Ruthenium has been reported to be a very efficient catalyst for the hydrosilation reaction of allyl chloride and trimethoxysilane. Japanese Patent No. 2,976,011 discloses the Ru-catalyzed hydrosilation reaction of triethoxysilane and allyl chloride to give chloropropyltriethoxysilane in about 41% yield. U.S. Pat. No. 5,559,264 describes the hydrosilation reaction of a methoxysilane and allyl chloride in the presence of a ruthenium catalyst and preferably in the substantial absence of solvent to provide a chloroalkylalkoxysilane. Tanaka et al., J. Mol. Catal. 1993, 81, 207-214 report the ruthenium carbonyl-catalyzed hydrosilation reaction of trimethoxysilane and allyl chloride and Japanese Patent Application No. 8[1996]-261232 describes the activation of ruthenium carbonyl for use as a hydrosilation catalyst for the same reaction.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Ru
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Synthesis routes and methods IV

Procedure details

Similar product, containing less than 0.3% 3-chloropropylmethoxydiethoxysilane, was prepared under similar conditions except that an ethanol/methanol mixture (96% ethanol) was fed at midpoint of the first column with pure ethanol being fed to its bottom flask and dodecylbenzenesulfonic acid (0.2 wt-% relative to starting silane) was used as the transesterification catalyst. This demonstrates the effective use of a less pure recycle stream, which is significant, since 100% molar excess of ethanol is used. 3-Chloropropyltriethoxysilane of similar relative purity (low 3-chloropropylmethoxydiethoxysilane content) was prepared when the feed contained several percent tetramethoxysilane, providing 7% tetraethoxysilane in the product stream.
Name
3-chloropropylmethoxydiethoxysilane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Chloropropyl)triethoxysilane
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(3-Chloropropyl)triethoxysilane
Reactant of Route 3
Reactant of Route 3
(3-Chloropropyl)triethoxysilane
Reactant of Route 4
Reactant of Route 4
(3-Chloropropyl)triethoxysilane
Reactant of Route 5
Reactant of Route 5
(3-Chloropropyl)triethoxysilane
Reactant of Route 6
(3-Chloropropyl)triethoxysilane

Citations

For This Compound
1,260
Citations
F Adam, H Osman, KM Hello - Journal of colloid and interface science, 2009 - Elsevier
Sodium silicate from rice husk ash (RHA) was transformed to functionalized silica with 3-(chloropropyl)triethoxysilane (CPTES) via a simple sol–gel technique in a one-pot synthesis. …
Number of citations: 141 www.sciencedirect.com
JF De Conto, MR Oliveira, MM Oliveira… - Chemical …, 2018 - Taylor & Francis
Industry and academia have shown great interest in the synthesis of organic–inorganic hybrid material because the modification of inorganic supports with organic groups increases the …
Number of citations: 17 www.tandfonline.com
F Rafieian, M Mousavi, Q Yu, M Jonoobi - International journal of biological …, 2019 - Elsevier
To improve the heavy metal adsorption of microcrystalline cellulose (MCC), two successive grafting reactions of silylation by (3-chloropropyl)triethoxysilane (CPTES) and amine-…
Number of citations: 33 www.sciencedirect.com
SO Mezan, SM Al Absi, AH Jabbar, MS Roslan… - Materials Today …, 2021 - Elsevier
Rice Husk Ash (RHA) is the by-product for rice mill industry and it is considered as waste material. It is considered a way to recycle materials, which is one of the types of renewable …
Number of citations: 59 www.sciencedirect.com
IM Trofymchuk, LA Belyakova - 2013 - essuir.sumdu.edu.ua
The sol-gel synthesis of β-cyclodextrin-containing silica materials is reported. Organosilicas were pre-pared in tetraethylorthosilicate–3-(chloropropyl)triethoxysilane–β-cyclodextrin–…
Number of citations: 1 essuir.sumdu.edu.ua
LT Truong, Å Larsen, B Holme, S Diplas… - Surface and …, 2010 - Wiley Online Library
The dispersibility of silane‐functionalized alumina nanoparticles (NPs) in syndiotactic polypropylene (sPP) was investigated. The Al 2 O 3 NP surface was modified with two different …
LA Belyakova, IM Trofymchuk - Proceedings of the International …, 2013 - irbis-nbuv.gov.ua
The sol-gel synthesis of β-cyclodextrin-containing silica materials is reported. Organosilicas were prepared in tetraethylorthosilicate–3-(chloropropyl) triethoxysilane–β-cyclodextrin–…
Number of citations: 0 www.irbis-nbuv.gov.ua
NV Roik, LA Belyakova - Journal of Solid State Chemistry, 2013 - Elsevier
Silica particles with uniform hexagonal mesopore architecture were synthesized by template directed sol–gel condensation of tetraethoxysilane or mixture of tetraethoxysilane and (3-…
Number of citations: 49 www.sciencedirect.com
M Čapka - Synthesis and Reactivity in Inorganic and Metal …, 1977 - Taylor & Francis
Selective Phosphination of (3-Chloropropyl)triethoxysilane. A New Route to Alkoxysilyl-Substituted Phosphines1 Page 1 SYN. REACT. INORG. METAL-ORG. CHEM., 7(4), 347-354 (1977) …
Number of citations: 11 www.tandfonline.com
M Keppeler, J Holzbock, J Akbarzadeh… - Journal of the Ceramic …, 2015 - jstage.jst.go.jp
Tailored porosity in inorganicorganic hybrid materials is of vital importance for a wide variety of applications, such as separation, adsorption, catalysis, energy storage, etc. 1) 3) The …
Number of citations: 3 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.